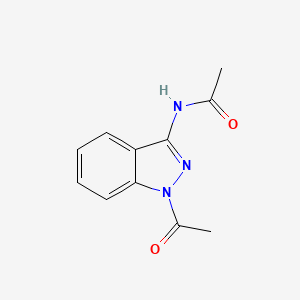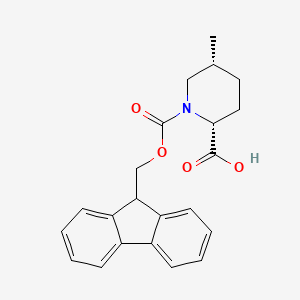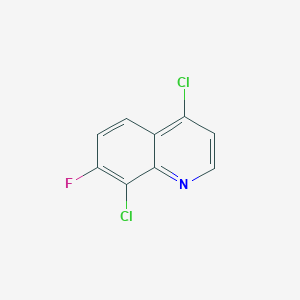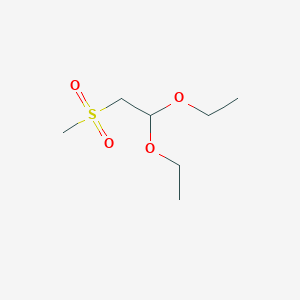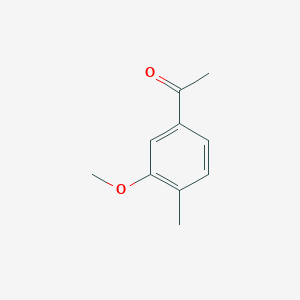
1-(3-Methoxy-4-methylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-Methoxy-4-methylphenyl)ethanone” is a chemical compound. It is also known by other names such as “Ethanone, 1-(3-methylphenyl)-”, “m-Methylacetophenone”, “3-Methylacetophenone”, and "3’-Methylacetophenone" . The molecular formula of this compound is C9H10O .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxy-4-methylphenyl)ethanone” can be represented by the InChI string: InChI=1S/C9H10O/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Methoxy-4-methylphenyl)ethanone” is 134.1751 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Compounds Discovery and Structural Analysis
- A new compound, 1-(3-Hydroxy-4-methoxy-5-methylphenyl) ethanone, was isolated from the stem bark of Lamprothamnus zanguebaricus, with its structure established by spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003).
Synthesis and Derivatives
- Synthesis of compounds like 1-[2-methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone and their evaluation for anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity was conducted, showing good inhibition (Yang et al., 2019).
Chemical Process and Catalysis
- The oxidation process of 1-methoxy-4-(1-methylethyl)benzene, yielding compounds like 1-Methyl-1-(4-methoxyphenyl)ethyl hydroperoxide and 1-(4-Methoxyphenyl)ethanone, was studied, with the latter achieving high selectivity (Orlińska & Romanowska, 2011).
Pharmacological Potential
- Paeonol (1-(2-hydroxy-4-methoxyphenyl)ethanone) and its derivatives were synthesized and screened as inhibitors of platelet aggregation, showing varying degrees of inhibition (Akamanchi et al., 1999).
Crystal Structure Analysis
- The crystal structure of (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of dehydroabietic acid, was elucidated, revealing specific ring conformations and bond angles (Rao, Cui, & Zheng, 2014).
Analytical Chemistry Applications
- Analytical studies on mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, including 2-[4,5-dihydro-5-(4-methoxyphenyl)-3-phenyl-5-isoxazolyl]-1-phenylethanone, were conducted to facilitate detection and identification in plant extracts (Dallakian et al., 1998).
Biological Activity
- Compounds like 1-(2-hydroxy-4-methoxyphenyl)ethanone showed potential antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
Solid-Liquid Phase Equilibrium Research
- Research on solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents, providing insights into the crystallization and separation processes (Li et al., 2019).
Organic Synthesis
- Microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives was conducted, highlighting the use of eco-friendly procedures in organic synthesis (Soares et al., 2015).
properties
IUPAC Name |
1-(3-methoxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)6-10(7)12-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYKDYIBUSNYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
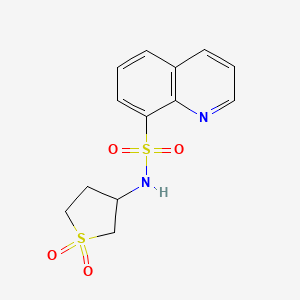
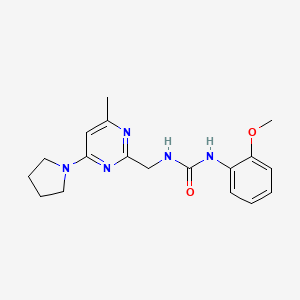
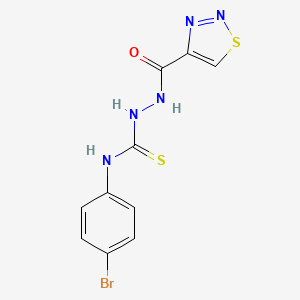
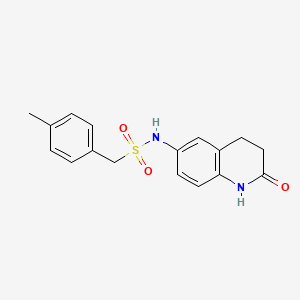
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2808490.png)
![Imidazo[1,2-A]pyrimidine-6-carboxylic acid](/img/structure/B2808491.png)

